molecular formula C11H12O3 B13027563 8-Methoxy-5-methylchroman-4-one

8-Methoxy-5-methylchroman-4-one

Cat. No.: B13027563
M. Wt: 192.21 g/mol
InChI Key: SEHLFJFGGCSWRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-5-methylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with an appropriate aldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methoxy-5-methylchroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-5-methylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and exert antioxidant effects by scavenging free radicals . These actions contribute to its therapeutic potential in treating various diseases and conditions.

Comparison with Similar Compounds

8-Methoxy-5-methylchroman-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-methoxy-5-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O3/c1-7-3-4-9(13-2)11-10(7)8(12)5-6-14-11/h3-4H,5-6H2,1-2H3

InChI Key

SEHLFJFGGCSWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCOC2=C(C=C1)OC

Origin of Product

United States

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